2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one
Description
The compound 2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one is a heterocyclic molecule featuring an imidazoquinazolinone core with a sulfanylidene (C=S) group at position 5 and a 3-oxo-propyl side chain substituted with a 4-phenyl-3,6-dihydro-2H-pyridine moiety.
Properties
IUPAC Name |
2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-21(27-14-12-17(13-15-27)16-6-2-1-3-7-16)11-10-20-23(30)28-22(25-20)18-8-4-5-9-19(18)26-24(28)31/h1-9,12,18,20H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJIUXNGUUMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5C=CC=CC5=NC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Abstract
The compound 2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one is a complex heterocyclic molecule exhibiting significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The compound under consideration is characterized by the presence of multiple functional groups, including a pyridine ring, an imidazole ring, and a quinazolinone structure. Its unique chemical architecture suggests potential interactions with various biological targets, making it a candidate for therapeutic development.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
This structure includes:
- A pyridine moiety that may influence its interaction with biological receptors.
- An imidazoquinazolinone core which is known for various bioactive properties.
Antimicrobial Properties
Recent studies indicate that derivatives of this compound exhibit antibacterial and antifungal activities. For instance:
- In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin .
Anticancer Activity
Research has demonstrated that the compound possesses anticancer properties:
- It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The IC50 values in these studies suggest that the compound can effectively inhibit cell proliferation at micromolar concentrations .
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound acts as an inhibitor of several key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest in the G1 phase, thereby preventing further cell division .
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of the compound against multiple strains of bacteria. The results indicated that:
- The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of the compound on MCF-7 cells. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
This data suggests a dose-dependent response with significant cytotoxicity observed at higher concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanylidene Group
The sulfanylidene (-S-) moiety undergoes nucleophilic displacement reactions, particularly with alkyl/aryl halides or electrophiles. For example:
-
Thioether formation : Reaction with benzyl bromide in DMF at 80°C yields S-benzylated derivatives (e.g., 5-(benzylthio)-analogues) .
-
Oxidative coupling : Exposure to iodine generates disulfide-bridged dimers under mild conditions .
Key Data :
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Target compound | Benzyl bromide, DMF, 80°C, 6h | 5-(Benzylthio) derivative | 72 | |
| Target compound | I₂, CH₂Cl₂, RT, 2h | Disulfide dimer | 65 |
Reduction/Oxidation of Ketone and Dihydropyridine
The 3-oxo propyl chain and 3,6-dihydro-2H-pyridine subunit are redox-active:
-
Ketone reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (confirmed by IR loss of C=O at 1705 cm⁻¹) .
-
Dihydropyridine hydrogenation : H₂/Pd-C in THF saturates the dihydropyridine ring to a piperidine derivative .
Reaction Outcomes :
-
Reduced alcohol derivative showed 30% increased solubility in aqueous buffers .
-
Hydrogenated analog demonstrated enhanced stability under acidic conditions (t₁/₂ > 24h at pH 2) .
Cycloaddition and Ring-Opening Reactions
The imidazo[1,2-c]quinazoline core participates in:
-
Diels-Alder reactions : Reacts with maleic anhydride at 120°C to form a bicyclic adduct (confirmed by X-ray crystallography) .
-
Acid-mediated ring-opening : Treatment with HCl/MeOH cleaves the imidazole ring, yielding a quinazolinone-thiol intermediate .
Conditions and Products :
| Reaction Type | Conditions | Major Product | Application |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C, 12h | Bicyclic oxabicyclo[3.2.1] derivative | Bioactivity modulation |
| Acid hydrolysis | 6M HCl, MeOH, reflux, 4h | 3-Mercapto-quinazolin-4-one | Synthetic intermediate |
Electrophilic Aromatic Substitution
The quinazolinone ring undergoes regioselective halogenation:
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Bromination : NBS in CCl₄ introduces Br at position 7 (ortho to sulfanylidene) .
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Nitration : HNO₃/H₂SO₄ at 0°C yields a mono-nitro derivative at position 8 .
Spectral Evidence :
Complexation with Metal Ions
The sulfanylidene and carbonyl groups chelate transition metals:
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Cu(II) complexes : Forms a 1:2 (metal:ligand) complex in EtOH, characterized by ESR (g⊥ = 2.08, g‖ = 2.26).
-
Antimicrobial activity : Cu-complexes showed MIC = 8 µg/mL against S. aureus.
Thermal Degradation Pathways
TG-DSC analysis (N₂ atmosphere, 10°C/min) revealed:
Comparison with Similar Compounds
Core Heterocycles
- Imidazoquinazolinones: Compared to simpler imidazoquinazolinones (e.g., 8-fluoroimidazo[1,2-c]quinazolin-5-one), the target compound’s sulfanylidene group at position 5 likely enhances electron delocalization, altering reactivity and binding affinity. The C=S group may also increase lipophilicity compared to carbonyl (C=O) analogues, influencing membrane permeability .
Side Chain Modifications
- 4-Phenyl-3,6-dihydro-2H-pyridine : This moiety shares similarities with piperidine-based kinase inhibitors (e.g., ibrutinib ), where the partially saturated ring enhances conformational flexibility for target engagement. However, the phenyl substitution at position 4 may introduce steric hindrance, affecting binding pocket compatibility .
- 3-Oxo-Propyl Linker: The ketone group in the side chain could participate in hydrogen bonding, akin to the carbonyl groups in flavonoids (e.g., quercetin), which exhibit strong intramolecular hydrogen bonding (HB) that modulates solubility and retention in chromatographic systems .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | Imidazoquinazolinone (C=O) Analogue | Methotrexate | Ibrutinib |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~509.6 (calculated) | ~475.5 | 454.4 | 440.5 |
| LogP (Predicted) | 3.2 | 2.8 | -1.5 | 3.9 |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 8 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 12 | 5 |
| Solubility (Predicted) | Low (≤10 µM) | Moderate (~50 µM) | High (>100 µM) | Low (≤10 µM) |
Notes:
- The sulfanylidene group increases LogP by ~0.4 units compared to C=O analogues, suggesting higher membrane permeability but lower aqueous solubility .
- Reduced H-bond donors compared to methotrexate may limit interactions with polar targets like folate receptors .
Research Findings and Implications
Electronic and Steric Effects
However, steric bulk from the 4-phenyl group may offset this by restricting access to catalytic sites in enzymes like kinases .
Chromatographic Behavior
Based on studies of flavonoid retention, the target compound’s intramolecular HB (between the 3-oxo group and adjacent NH) may reduce polarity, leading to longer retention times in reverse-phase HPLC compared to analogues without such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
